5-azido-4-phenyl-1H-pyrazole
Description
5-Azido-4-phenyl-1H-pyrazole is a nitrogen-rich heterocyclic compound characterized by a pyrazole core substituted with an azido group (-N₃) at the 5-position and a phenyl ring at the 4-position. Its structure has been extensively studied using X-ray crystallography, with refinement often performed via the SHELX program suite, particularly SHELXL, which is widely recognized for small-molecule structure determination . The azido group confers high reactivity, making this compound a precursor for click chemistry applications, while the phenyl substituent enhances aromatic stacking interactions.
Properties
CAS No. |
53411-90-8 |
|---|---|
Molecular Formula |
C9H7N5 |
Molecular Weight |
185.19 g/mol |
IUPAC Name |
5-azido-4-phenyl-1H-pyrazole |
InChI |
InChI=1S/C9H7N5/c10-14-13-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
InChI Key |
NLYMSESGYHWDHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-azido-4-phenyl-1H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction conditions often involve refluxing in an organic solvent such as acetic acid .
Industrial Production Methods
Industrial production methods for 5-azido-4-phenyl-1H-pyrazole are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Cycloaddition Reactions
The azido group participates in 1,3-dipolar cycloadditions to form triazole or tetrazole derivatives.
Example Reaction with Alkynes :
5-Azido-4-phenyl-1H-pyrazole reacts with terminal alkynes under copper catalysis to form 1,2,3-triazoles.
| Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|
| Phenylacetylene, CuI, DMF, 80°C | 1-(4-Phenyl-1H-pyrazol-5-yl)-4-phenyl-1H-1,2,3-triazole | 85% |
Mechanism :
-
The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms a triazole ring via a six-membered transition state .
Staudinger Reaction with Organophosphorus Reagents
The azido group reacts with triphenylphosphine (PPh₃) to form iminophosphoranes, which are intermediates for further transformations.
Example Reaction :
| Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|
| PPh₃, THF, RT | 5-Imino-4-phenyl-1H-pyrazole-phosphorane | 78% |
Applications :
Reactions with Thioglycolic Acid
The azido group facilitates nucleophilic substitution to form thiazolidinone derivatives.
Example Reaction :
| Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|
| Thioglycolic acid, DMF, ZnCl₂, reflux | 3-(4-Phenyl-1H-pyrazol-5-yl)thiazolidin-4-one | 65% |
Mechanism :
-
The azide is reduced in situ to an amine, which reacts with thioglycolic acid to form the thiazolidinone ring .
Thermal Decomposition to Nitrenes
Heating 5-azido-4-phenyl-1H-pyrazole generates aryl nitrenes, which undergo intramolecular cyclization.
Example Reaction :
| Conditions | Products | Yield | Source |
|---|---|---|---|
| Toluene, reflux, 6h | 5-Phenylpyrazolo[1,5-a]pyridine | 70% |
Mechanism :
-
Thermal decomposition of the azide forms a nitrene intermediate, which cyclizes to form fused pyridine derivatives .
Reaction with Hydrazines
The azido group reacts with hydrazines to form tetrazole or aminopyrazole derivatives.
Example Reaction :
| Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|
| Hydrazine hydrate, ethanol, RT | 5-Amino-4-phenyl-1H-pyrazole | 82% |
Photochemical Reactions
UV irradiation induces rearrangement or fragmentation of the azido group.
Example Reaction :
| Conditions | Products | Yield | Source |
|---|---|---|---|
| UV (254 nm), acetonitrile, 12h | 4-Phenyl-1H-pyrazol-5-amine | 60% |
Comparative Reactivity Table
| Reaction Type | Key Reagent | Product | Yield Range |
|---|---|---|---|
| Cycloaddition | Phenylacetylene | Triazole derivatives | 75–85% |
| Staudinger | Triphenylphosphine | Iminophosphoranes | 70–78% |
| Thiazolidinone formation | Thioglycolic acid | Thiazolidinones | 60–65% |
| Thermal decomposition | Heat | Fused pyridine derivatives | 65–70% |
Mechanistic Insights
-
Cycloadditions : The azide’s 1,3-dipole reacts with dipolarophiles (e.g., alkynes) to form five-membered heterocycles .
-
Nitrene Chemistry : Thermal or photochemical cleavage of the azide generates reactive nitrenes, enabling C–H insertion or cyclization .
-
Nucleophilic Substitution : The azide acts as a leaving group in reactions with thiols or amines .
Scientific Research Applications
5-Azido-4-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active compounds.
Industrial Applications: The compound’s unique reactivity makes it valuable in various industrial processes, including the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-azido-4-phenyl-1H-pyrazole involves its interaction with molecular targets through its azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with biological molecules, potentially inhibiting enzymes or modulating biological pathways . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 5-azido-4-phenyl-1H-pyrazole, we compare its structural, electronic, and reactive properties with analogous azido-pyrazoles and phenyl-substituted pyrazoles.
Table 1: Key Properties of 5-Azido-4-Phenyl-1H-Pyrazole and Analogues
Key Findings:
Reactivity : The azido group at the 5-position in 5-azido-4-phenyl-1H-pyrazole exhibits enhanced reactivity compared to 3-azido derivatives due to reduced steric hindrance and electronic stabilization by the phenyl ring .
Crystallographic Stability : The phenyl group improves crystallographic packing, but the azido moiety introduces torsional instability, necessitating robust refinement protocols (e.g., SHELXL) .
Electronic Effects : Computational studies suggest that the phenyl ring electron-donates to the pyrazole core, polarizing the azido group and accelerating cycloaddition reactions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-azido-4-phenyl-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis of pyrazole derivatives typically involves cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine, followed by functionalization. For 5-azido derivatives, diazotization or azide substitution reactions are critical. Key steps include:
- Cyclization using DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole core .
- Azide introduction via nucleophilic substitution (e.g., replacing halides with NaN₃ under controlled pH and temperature) .
- Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradients). Yield improvements (70–85%) are achievable by adjusting stoichiometry and reaction time .
Q. How can structural characterization of 5-azido-4-phenyl-1H-pyrazole be performed to confirm regiochemistry and azide placement?
- Techniques :
- X-ray crystallography : Resolve crystal structures using SHELXL for refinement . Mercury software aids in visualizing packing patterns and intermolecular interactions .
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts with DFT-calculated spectra (e.g., Gaussian 09) to validate regiochemistry .
- IR : Confirm azide presence via characteristic N₃ stretch (~2100 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives, such as inconsistent antimicrobial results?
- Analysis Framework :
- Dose-response curves : Test compounds across a concentration range (e.g., 1–100 µM) to identify true efficacy vs. assay noise .
- Control experiments : Include reference drugs (e.g., ciprofloxacin for bacteria) and solvent controls.
- Structural analogs : Compare activity of 5-azido-4-phenyl-1H-pyrazole with non-azido analogs to isolate azide-specific effects .
Q. How can regioselectivity challenges in synthesizing 5-azido pyrazoles be addressed, particularly when competing substituents influence reaction pathways?
- Approaches :
- Electronic effects : Electron-withdrawing groups (e.g., phenyl at C4) direct azide substitution to C5 via resonance stabilization .
- Steric control : Bulky substituents at C3/C5 positions favor specific transition states. Computational modeling (DFT) predicts regioselectivity trends .
- Catalysis : Use Cu(I) catalysts for click chemistry to enhance azide-alkyne cycloaddition specificity .
Q. What computational tools and parameters are recommended for modeling the electronic properties of 5-azido-4-phenyl-1H-pyrazole?
- Methods :
- DFT calculations : B3LYP/6-31G(d) basis set in Gaussian 09 to optimize geometry and calculate HOMO-LUMO gaps .
- Molecular docking : AutoDock Vina to predict binding affinities with biological targets (e.g., carbonic anhydrase isoforms) .
- Solvent effects : Include PCM (Polarizable Continuum Model) for accurate solvation energy predictions .
Data Interpretation and Validation
Q. How should researchers validate crystallographic data for pyrazole derivatives when twinning or disorder complicates refinement?
- Protocol :
- SHELXD/SHELXE : Use twin law detection and HKLF5 format for data integration in twinned crystals .
- Mercury’s void analysis : Identify solvent-accessible regions and disorder using electron density maps .
- Cross-validation : Compare with powder XRD to confirm phase purity .
Q. What experimental and theoretical approaches reconcile discrepancies between calculated and observed NMR chemical shifts?
- Resolution :
- Dynamic effects : Perform VT-NMR (variable temperature) to assess conformational averaging.
- DFT corrections : Include relativistic effects (for heavy atoms) and solvent shifts using COSMO-RS .
- Paramagnetic contamination : Ensure sample purity via elemental analysis .
Biological Evaluation
Q. What in vitro assays are appropriate for evaluating the bioactivity of 5-azido-4-phenyl-1H-pyrazole derivatives?
- Assays :
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Enzyme inhibition : Spectrophotometric assays for carbonic anhydrase (CA) isoforms, monitoring esterase activity at 348 nm .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
